molecular formula C23H18ClFN2OS B2975693 4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 919705-93-4

4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2975693
CAS No.: 919705-93-4
M. Wt: 424.92
InChI Key: AZPQLJHJANFVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a thioether group, and an indole group . The presence of these groups suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide and indole groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzamide group might undergo hydrolysis to form an amine and a carboxylic acid . The indole group might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it might have a high melting point and boiling point due to the presence of the benzamide group . Its solubility in different solvents would depend on the polarity of the molecule .

Scientific Research Applications

Synthesis and Spectroscopic Properties

The synthesis and characterization of compounds related to 4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide have been detailed in research exploring new thiourea derivatives. These compounds are synthesized and characterized by elemental analysis, IR, and NMR spectroscopy. Their potential as novel antimicrobial agents with antibiofilm properties has been highlighted, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth capabilities (Carmen Limban et al., 2011).

Pharmacological Evaluation

A series of compounds, including structures related to the specified chemical, have been synthesized and evaluated for their binding affinity and intrinsic activity at melatonin receptors. These studies focus on the selectivity and agonist/antagonist potency of these compounds, providing insights into their potential pharmacological applications, specifically targeting MT2 receptor ligands (C. Mesangeau et al., 2011).

Material Science Applications

Research on bi-heterocyclic benzamides, including related chemical structures, has revealed their significant inhibitory effects on alkaline phosphatase. These compounds have been synthesized and evaluated for their potential applications in material science, particularly in areas requiring specific enzyme inhibition. The studies include kinetics mechanisms and computational approaches to understand their interactions and effects (M. Abbasi et al., 2019).

Advanced Material Synthesis

Investigations into regioselectivities in deprotonation of compounds related to the specified chemical have uncovered potential applications in the synthesis of advanced materials. These studies demonstrate how specific reactions can be used to generate compounds with desired properties, including the synthesis of onychine, an alkaloid with anticandidal activity, suggesting applications in the development of new materials or compounds with biological activity (A. Rebstock et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should be taken when handling this compound to avoid exposure .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials . Further studies could also investigate its synthesis and properties in more detail .

Properties

IUPAC Name

4-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2OS/c24-17-9-5-16(6-10-17)23(28)26-13-14-29-22-19-3-1-2-4-20(19)27-21(22)15-7-11-18(25)12-8-15/h1-12,27H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPQLJHJANFVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.